

Application Notes and Protocols for 2,6- Dinitroanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2,6-dinitroanisole** and its more extensively studied isomer, **2,4-dinitroanisole** (DNAN), as precursors in organic synthesis. The protocols and data presented are intended to facilitate the use of these versatile building blocks in the synthesis of a variety of target molecules, including substituted anilines, phenols, and other complex aromatic compounds.

Overview of Synthetic Applications

2,6-Dinitroanisole and its isomer 2,4-dinitroanisole are highly activated aromatic compounds, making them valuable precursors for a range of chemical transformations. The electron-withdrawing nature of the two nitro groups facilitates nucleophilic aromatic substitution (SNAr) reactions and activates the nitro groups themselves for reduction.

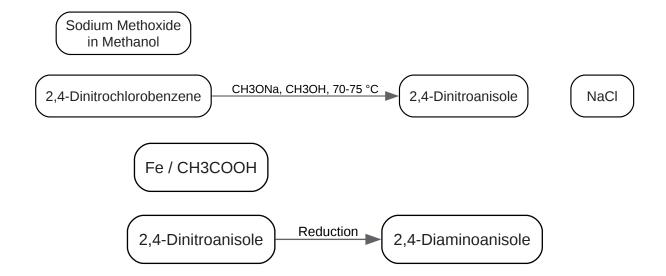
Key synthetic applications include:

- Synthesis of Substituted Anilines: The methoxy group can be displaced by various amines to yield substituted dinitroanilines.
- Reduction to Diaminoanisoles: The nitro groups can be readily reduced to form the corresponding diaminoanisoles, which are useful in the synthesis of dyes, polymers, and heterocyclic compounds.[1][2][3]

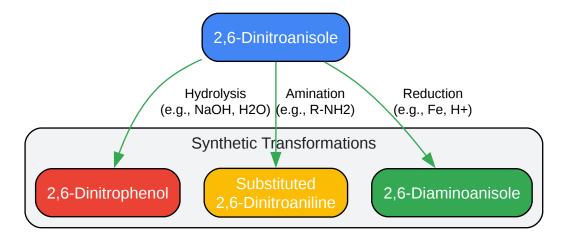
- Formation of Dinitrophenols: Hydrolysis of the methoxy group provides access to dinitrophenols.[2]
- Meisenheimer Complex Formation: The electron-deficient aromatic ring can be attacked by nucleophiles to form stable Meisenheimer complexes, which are of interest in physical organic chemistry and as intermediates.[1][2]

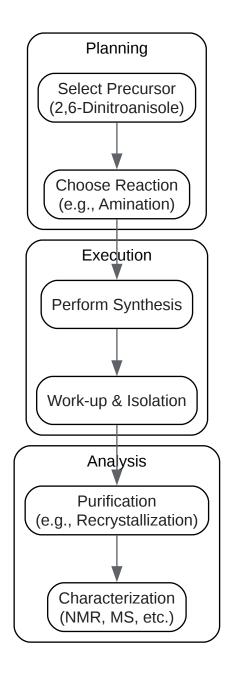
Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic data for **2,6-dinitroanisole** and 2,4-dinitroanisole is provided below for easy reference.


Property	2,6-Dinitroanisole	2,4-Dinitroanisole (DNAN)
Molecular Formula	C7H6N2O5[4][5]	C7H6N2O5[2][6]
Molecular Weight	198.13 g/mol [4][5]	198.134 g/mol [2]
Appearance	-	Pale yellow granular crystals or needles[2]
Melting Point	-	94.5 °C[2]
Density	1.58 g/cm ³ [7]	1.336 g/cm ³ [2]
CAS Number	3535-67-9[5]	119-27-7[2]
Key Mass Spec (m/z)	168 (Top Peak), 63, 91[5]	-

Experimental Protocols Synthesis of 2,4-Dinitroanisole via Nucleophilic Aromatic Substitution


This protocol describes the synthesis of 2,4-dinitroanisole from 2,4-dinitrochlorobenzene, a common and efficient method.[8]


Reaction Scheme:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,4-ジニトロアニソール Wikipedia [ja.wikipedia.org]
- 2. 2,4-Dinitroanisole Wikipedia [en.wikipedia.org]
- 3. bocsci.com [bocsci.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,6-Dinitroanisole | C7H6N2O5 | CID 597719 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103396318B Synthetic process for 2,4-dinitroanisole Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 2,6-Dinitroanisole in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268829#using-2-6-dinitroanisole-as-a-precursor-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com